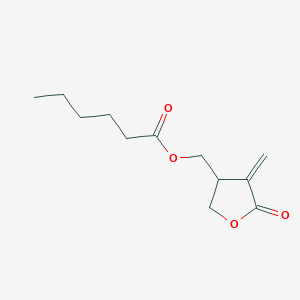
Cedarmycin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cedarmycin B is a natural product found in Streptomyces with data available.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Cedarmycin B exhibits strong antimicrobial properties against a range of bacteria and fungi. In particular, it has demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as yeasts. Notably, it showed a minimum inhibitory concentration (MIC) of 0.4 µg/ml against Candida glabrata, which is comparable to that of amphotericin B, a well-known antifungal agent .
Case Studies:
- Antibacterial Efficacy : In studies, this compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition of bacterial growth, highlighting its potential as an alternative treatment for infections caused by resistant strains .
- Antifungal Properties : this compound's antifungal activity was assessed against clinical isolates of fungi, showing promising results in inhibiting pathogenic strains that pose challenges in treatment due to resistance .
Cytotoxicity Against Cancer Cell Lines
Recent research has revealed that this compound possesses cytotoxic effects against several human cancer cell lines. It has been evaluated for its ability to induce cell death in Hep3B (hepatoma), MCF-7 (breast cancer), and A549 (lung cancer) cell lines.
Case Studies:
- Cytotoxic Assays : this compound was found to significantly reduce cell viability in these cancer cell lines, with some extracts exhibiting over 50% cytotoxicity at certain concentrations . This suggests its potential role in cancer therapeutics, particularly in targeting resistant cancer types.
- Mechanism of Action : Investigations into the mechanism revealed that this compound may induce apoptosis in cancer cells, although further studies are necessary to elucidate the exact pathways involved .
Potential Agricultural Applications
The antimicrobial properties of this compound extend beyond human health; it also shows promise in agriculture. Its ability to combat plant pathogens could be leveraged to develop natural pesticides or fungicides.
Case Studies:
- Plant Protection : Research indicates that compounds like this compound can protect crops from fungal infections, thereby enhancing yield and reducing reliance on synthetic chemicals . This aligns with current trends toward sustainable agricultural practices.
- Bioactive Compound Exploration : The exploration of endophytic actinobacteria like those producing this compound is crucial for discovering new bioactive compounds that can serve as natural alternatives in pest management strategies .
Chemical Synthesis and Structural Insights
The synthesis of this compound has been achieved through various chemical methodologies, providing insights into its structure and potential modifications for enhanced efficacy.
Key Findings:
- Synthesis Techniques : The development of enantioselective synthesis methods for this compound allows for the production of variants with potentially improved biological activities . Such advancements could facilitate the creation of more effective derivatives tailored for specific applications.
- Structural Characterization : Spectroscopic methods have been employed to elucidate the structural features of this compound, contributing to a deeper understanding of its interaction with biological targets .
Propiedades
Fórmula molecular |
C12H18O4 |
|---|---|
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
(4-methylidene-5-oxooxolan-3-yl)methyl hexanoate |
InChI |
InChI=1S/C12H18O4/c1-3-4-5-6-11(13)15-7-10-8-16-12(14)9(10)2/h10H,2-8H2,1H3 |
Clave InChI |
ZUGWRISHBCSTOJ-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)OCC1COC(=O)C1=C |
SMILES canónico |
CCCCCC(=O)OCC1COC(=O)C1=C |
Sinónimos |
cedarmycin B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















